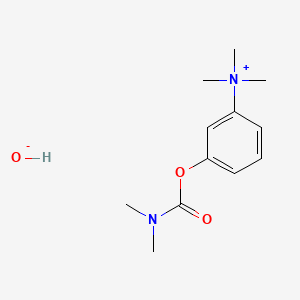

Neostigmine hydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

588-17-0 |

|---|---|

Molecular Formula |

C12H20N2O3 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium hydroxide |

InChI |

InChI=1S/C12H19N2O2.H2O/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H2/q+1;/p-1 |

InChI Key |

GTPJMRHVDZUPND-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[OH-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Reversible Inhibition of Acetylcholinesterase by Neostigmine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neostigmine, a quaternary ammonium compound, is a cornerstone in the clinical management of conditions characterized by diminished cholinergic neurotransmission, such as myasthenia gravis. Its therapeutic efficacy stems from its function as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This guide provides a comprehensive technical overview of the molecular interactions, kinetic parameters, and experimental protocols pertinent to the reversible inhibition of AChE by neostigmine. It is intended to serve as a detailed resource for researchers and professionals involved in pharmacology and drug development.

Mechanism of Reversible Inhibition

Neostigmine is classified as a reversible, competitive inhibitor of acetylcholinesterase. The inhibitory mechanism involves a two-step process. Initially, the positively charged quaternary ammonium group of neostigmine binds electrostatically to the peripheral anionic site of the AChE active site. This initial binding orients the carbamate ester group of neostigmine in proximity to the catalytic triad (serine, histidine, and glutamate) within the esteratic site of the enzyme.

The subsequent step involves the nucleophilic attack by the hydroxyl group of the active site serine residue on the carbonyl carbon of the neostigmine carbamate group. This results in the formation of a transient tetrahedral intermediate, which then collapses to form a carbamylated enzyme and a leaving group. This carbamylation of the serine residue renders the enzyme catalytically inactive as the active site is temporarily blocked.

The reversibility of this inhibition lies in the slow, but eventual, hydrolysis of the carbamyl-enzyme bond, which regenerates the active enzyme. The rate of this decarbamylation is significantly slower than the rate of deacetylation that occurs during the hydrolysis of acetylcholine, leading to a sustained increase in the concentration of acetylcholine in the synaptic cleft.

Quantitative Inhibition Data

The inhibitory potency of neostigmine against acetylcholinesterase has been quantified by various kinetic parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values can exhibit variability depending on the experimental conditions, such as the source of the enzyme, substrate concentration, pH, and temperature.

| Parameter | Value | Enzyme Source | Method | Reference |

| IC50 | 0.062 ± 0.003 µM | Human | Spectrophotometric (Ellman's Assay) | |

| pIC50 | 2.23 ± 0.01 | Not Specified | Mass Spectrometry | |

| (Calculated IC50) | 5.9 µM | |||

| Ki | 23 µM (23000 nM) | Human | Not Specified | |

| Ki | 0.02 µM | Electric Eel | Spectrophotometric |

Note: The discrepancy in the reported pIC50 and other inhibitory constants highlights the importance of standardized experimental conditions when comparing inhibitor potencies.

Data on the specific on-rate (k_on) and off-rate (k_off) for the binding of neostigmine to acetylcholinesterase are not as readily available in the public literature. These parameters are crucial for a more detailed understanding of the binding kinetics and the duration of inhibition.

Experimental Protocol: Determination of Neostigmine IC50 and Ki using the Ellman Assay

The Ellman assay is a robust and widely used spectrophotometric method for measuring acetylcholinesterase activity and its inhibition.

Principle

The assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor like neostigmine, the rate of this reaction decreases.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel)

-

Neostigmine bromide or methylsulfate

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipette

Experimental Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of neostigmine in phosphate buffer (e.g., 1 mM) and perform serial dilutions to obtain a range of concentrations to be tested.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of ATCI (e.g., 10 mM) in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL phosphate buffer, 20 µL DTNB solution.

-

Control (100% activity): 130 µL phosphate buffer, 20 µL DTNB solution, 20 µL AChE solution.

-

Inhibitor wells: 110 µL phosphate buffer, 20 µL of each neostigmine dilution, 20 µL DTNB solution, 20 µL AChE solution.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells (except the blank).

-

Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader in kinetic mode.

-

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percentage of inhibition for each neostigmine concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Determine the IC50 value: Plot the % inhibition against the logarithm of the neostigmine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of neostigmine that causes 50% inhibition of AChE activity.

-

Determine the Ki value: To determine the mode of inhibition and the Ki, the assay should be repeated with varying concentrations of both the substrate (ATCI) and the inhibitor (neostigmine). The data can then be analyzed using graphical methods such as a Lineweaver-Burk plot or a Dixon plot, or by non-linear regression analysis fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, mixed). For a competitive inhibitor, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Impact on Cholinergic Signaling Pathway

The primary physiological effect of neostigmine is the potentiation of cholinergic signaling. By inhibiting the enzymatic degradation of acetylcholine, neostigmine increases the concentration and residence time of acetylcholine in the synaptic cleft and at neuroeffector junctions. This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors.

-

Nicotinic Receptor Stimulation: At the neuromuscular junction, the increased availability of acetylcholine leads to greater stimulation of nicotinic receptors on the motor endplate, resulting in improved muscle contraction. This is the basis for its use in myasthenia gravis.

-

Muscarinic Receptor Stimulation: In the autonomic nervous system, the accumulation of acetylcholine enhances parasympathetic activity through the stimulation of muscarinic receptors. This can lead to effects such as bradycardia, increased gastrointestinal motility, and increased secretions.

Conclusion

Neostigmine's role as a reversible inhibitor of acetylcholinesterase is well-established, with a clear mechanism involving the carbamylation of the enzyme's active site serine. The quantitative assessment of its inhibitory potency is crucial for both basic research and clinical applications, with the Ellman assay providing a reliable method for these determinations. A thorough understanding of its kinetic parameters and its impact on the broader cholinergic signaling pathway is essential for the development of novel therapeutics targeting the cholinergic system and for the optimization of existing treatment regimens. Further research to elucidate the precise on- and off-rates of neostigmine binding would provide a more complete kinetic profile of this important inhibitor.

An In-Depth Technical Guide to the Stimulation of Muscarinic and Nicotinic Receptors by Neostigmine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostigmine, a quaternary ammonium carbamate, is a cornerstone in cholinergic pharmacology. Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, thereby augmenting the stimulation of both muscarinic and nicotinic receptors. While this indirect cholinomimetic effect is well-established, evidence also points towards a direct, concentration-dependent interaction of neostigmine with nicotinic receptors. This technical guide provides a comprehensive overview of the dual modes of action of neostigmine, presenting quantitative data on its enzymatic and receptor interactions, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Acetylcholinesterase Inhibition

Neostigmine functions as a competitive, reversible inhibitor of acetylcholinesterase.[1] By binding to the anionic and esteratic sites of AChE, neostigmine undergoes hydrolysis at a much slower rate than acetylcholine, effectively rendering the enzyme temporarily inactive.[2] This leads to an increased concentration and prolonged residence time of acetylcholine in the synaptic cleft, resulting in enhanced activation of postsynaptic muscarinic and nicotinic receptors.[3][4]

Quantitative Analysis of Acetylcholinesterase Inhibition

The inhibitory potency of neostigmine against acetylcholinesterase is a critical parameter in understanding its pharmacological effects. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

| Parameter | Value | Species/Source | Method |

| IC50 | 4.14 x 10⁻⁵ M | Porcine Basilar Artery | Functional Assay (Nicotine-induced relaxation) |

| IC50 | 4.26 x 10⁻⁵ M | Porcine Basilar Artery | Functional Assay (Choline-induced relaxation) |

Table 1: Inhibitory concentrations of neostigmine on acetylcholinesterase activity.[5]

Stimulation of Muscarinic Receptors

The increased availability of acetylcholine due to AChE inhibition by neostigmine leads to the stimulation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological functions.[4] There are five subtypes of muscarinic receptors (M1-M5), each coupled to distinct signaling pathways.[5]

Muscarinic Receptor Subtypes and Signaling Pathways

-

M1, M3, and M5 Receptors: These subtypes are primarily coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[5]

Stimulation of Nicotinic Receptors

Neostigmine's inhibition of AChE also potentiates the action of acetylcholine at nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that mediate fast synaptic transmission at the neuromuscular junction, autonomic ganglia, and in the central nervous system.[7]

Nicotinic Receptor Subtypes and Signaling

Nicotinic receptors are pentameric structures composed of various α and β subunits. The subunit composition determines the pharmacological and physiological properties of the receptor.[8][9]

-

Muscle-type nAChRs: Found at the neuromuscular junction, typically composed of (α1)₂β1δε subunits in adults.

-

Neuronal-type nAChRs: Widely distributed in the nervous system, with common subtypes including α4β2 and α7.

Upon binding of acetylcholine, the nAChR undergoes a conformational change, opening an intrinsic ion channel permeable to sodium (Na⁺) and potassium (K⁺), and to a lesser extent, calcium (Ca²⁺). The influx of cations leads to depolarization of the postsynaptic membrane.[8]

Direct Action of Neostigmine on Nicotinic Receptors

Beyond its indirect cholinomimetic effects, neostigmine has been shown to directly interact with nicotinic receptors. At higher concentrations, it can act as a competitive antagonist at neuronal nAChRs.[10][11]

| Parameter | Value | Receptor Subtype/Tissue | Method |

| IC50 | 7.0 x 10⁻⁴ M | Neuronal nAChRs (Frog Sympathetic Ganglion) | Electrophysiology (IACh inhibition) |

Table 2: Direct inhibitory effect of neostigmine on nicotinic acetylcholine receptors.[12]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Neostigmine solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of neostigmine in phosphate buffer.

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Neostigmine solution (or buffer for control)

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per unit time) for each neostigmine concentration and the control.

-

Determine the percentage of inhibition for each neostigmine concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the neostigmine concentration to determine the IC50 value.

Radioligand Binding Assay for Muscarinic and Nicotinic Receptors

This assay is used to determine the binding affinity of neostigmine to specific receptor subtypes.

Principle: A radiolabeled ligand with known high affinity and specificity for the receptor of interest is incubated with a tissue or cell membrane preparation containing the receptor. A competing, non-labeled ligand (e.g., neostigmine) is added at various concentrations. The ability of the competing ligand to displace the radiolabeled ligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be determined.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor (e.g., specific muscarinic or nicotinic subtypes).[13][14]

-

Radiolabeled ligand (e.g., [³H]N-methylscopolamine for muscarinic receptors, [³H]epibatidine or [¹²⁵I]α-bungarotoxin for nicotinic receptors).[9][15]

-

Neostigmine solutions of varying concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of neostigmine.

-

In reaction tubes, combine the assay buffer, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of neostigmine.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the mixture to allow it to reach equilibrium (time and temperature are receptor-dependent).

-

Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will trap the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each neostigmine concentration (Total binding - Non-specific binding).

-

Plot the percentage of specific binding against the logarithm of the neostigmine concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cellular Assay (Calcium Imaging)

This assay measures the functional consequence of muscarinic receptor activation (specifically for Gq-coupled M1, M3, and M5 receptors).

Principle: Cells expressing the muscarinic receptor subtype of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist (indirectly via acetylcholine increase by neostigmine), the intracellular calcium concentration rises, leading to an increase in fluorescence intensity, which can be measured over time.

Materials:

-

A cell line stably expressing the target muscarinic receptor subtype (e.g., CHO or HEK cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Neostigmine solutions.

-

A fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This usually involves incubation with the dye for a specific period.

-

Wash the cells to remove excess extracellular dye.

-

Add neostigmine at various concentrations to the wells.

-

Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Record the baseline fluorescence before the addition of neostigmine and the peak fluorescence after its addition.

-

Calculate the change in fluorescence or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2).

-

Plot the response against the neostigmine concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Conclusion

Neostigmine's pharmacological profile is dominated by its potent inhibition of acetylcholinesterase, leading to a global enhancement of cholinergic transmission at both muscarinic and nicotinic receptors. This indirect mechanism is responsible for its principal therapeutic effects and its characteristic side-effect profile. However, a comprehensive understanding of neostigmine's actions must also consider its direct, albeit less potent, competitive antagonism at nicotinic receptors, particularly at higher concentrations. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of neostigmine and novel cholinergic agents, facilitating a deeper understanding of their complex interactions with the cholinergic system. The provided signaling pathway diagrams offer a clear visual guide to the downstream consequences of muscarinic and nicotinic receptor stimulation. This in-depth guide serves as a valuable resource for researchers and drug development professionals working in the field of cholinergic pharmacology.

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. Concentration-dependent effects of neostigmine on the endplate acetylcholine receptor channel complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. innoprot.com [innoprot.com]

- 7. Muscarinic receptor alterations following neostigmine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 11. Neostigmine competitively inhibited nicotinic acetylcholine receptors in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neostigmine-induced contraction and nitric oxide-induced relaxation of isolated ileum from STZ diabetic guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A multiplexed fluorescent assay for independent second-messenger systems: decoding GPCR activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mesoscale.com [mesoscale.com]

- 15. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]

An In-depth Technical Guide on the Solubility and Physicochemical Properties of Neostigmine Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostigmine is a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor.[1][2] It is a quaternary ammonium compound, meaning it possesses a permanent positive charge.[3][4] While the focus of this guide is "neostigmine hydroxide," it is important to note that in pharmaceutical formulations, neostigmine is almost exclusively available as its stable salts, primarily neostigmine bromide and neostigmine methylsulfate.[5] Data specific to this compound is limited; therefore, this guide will focus on the physicochemical properties of the neostigmine cation, with data derived from studies on its common, commercially available salts. In aqueous solutions, the properties of the neostigmine cation are the primary determinants of its behavior.

Physicochemical Properties

The physicochemical properties of neostigmine are crucial for its formulation, delivery, and pharmacokinetic profile. As a quaternary ammonium compound, it is highly polar and water-soluble.

Table 1: Physicochemical Properties of Neostigmine and its Salts

| Property | Value | Salt Form | Reference |

| Molecular Formula | C₁₂H₁₉N₂O₂⁺ | Neostigmine Cation | [6] |

| C₁₂H₁₉BrN₂O₂ | Neostigmine Bromide | [5] | |

| C₁₃H₂₂N₂O₆S | Neostigmine Methylsulfate | [6] | |

| Molecular Weight | 223.29 g/mol | Neostigmine Cation | [6] |

| 303.20 g/mol | Neostigmine Bromide | [5] | |

| 334.39 g/mol | Neostigmine Methylsulfate | [6] | |

| Melting Point | 175-177 °C | Neostigmine Bromide | [5] |

| 144-149 °C | Neostigmine Methylsulfate | [7] | |

| pKa | 12.0 | Not Specified | [3] |

| LogP | -1.6 to -2.2 | Not Specified | [8] |

Table 2: Solubility of Neostigmine Salts

| Solvent | Solubility | Salt Form | Temperature | pH | Reference |

| Water | 1 g/mL | Neostigmine Bromide | Not Specified | Neutral | [5] |

| Water | Very Soluble | Neostigmine Methylsulfate | Not Specified | Neutral | [9] |

| Water | >50.2 µg/mL | Neostigmine Methylsulfate | Not Specified | 7.4 | [6] |

| Ethanol | Soluble | Neostigmine Bromide | Not Specified | Not Applicable | [10] |

| Ethanol (95%) | Freely Soluble | Neostigmine Methylsulfate | Not Specified | Not Applicable | [9] |

| DMSO | Soluble | Neostigmine Methylsulfate | Not Specified | Not Applicable | [11] |

| PBS | 100 mg/mL | Neostigmine Methylsulfate | Not Specified | Not Specified | [12] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of active pharmaceutical ingredients like neostigmine.

Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.

Procedure:

-

Preparation: Add an excess amount of neostigmine salt (e.g., neostigmine bromide or methylsulfate) to a series of glass vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure there is undissolved solid material at the bottom of each vial.[13][14]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[13][15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.[13]

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm filter.[13] Dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of neostigmine in the diluted samples using a validated analytical method, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a substance.

Principle: The pH of a solution of the drug is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the titration curve.

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

-

Sample Preparation: Accurately weigh and dissolve a known amount of neostigmine salt in a suitable solvent (e.g., purified water). The concentration should be sufficient for accurate measurement.[16]

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the titrant delivery tube. Maintain a constant temperature throughout the experiment.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.[16]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve. Alternatively, the first or second derivative of the curve can be used to accurately locate the equivalence point(s).[16]

Determination of the Partition Coefficient (LogP) by HPLC

This method provides an indirect measure of the lipophilicity of a compound by correlating its retention time on a reversed-phase HPLC column with the LogP values of known standards.

Principle: The retention of a compound on a nonpolar stationary phase is related to its hydrophobicity. A calibration curve is generated using a series of compounds with known LogP values, and the LogP of the test compound is interpolated from its retention time.

Procedure:

-

System Preparation: Use a reversed-phase HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).[17][18]

-

Standard Preparation: Prepare solutions of at least five to six standard compounds with accurately known LogP values that bracket the expected LogP of neostigmine.

-

Sample Preparation: Prepare a solution of the neostigmine salt in the mobile phase.

-

Chromatographic Analysis: Inject the standard solutions and the neostigmine sample solution into the HPLC system under isocratic conditions. Record the retention times.

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time (retention time of an unretained compound).

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known LogP values. Perform a linear regression analysis to obtain the equation of the line.

-

LogP Determination: Calculate the log k' for neostigmine and use the regression equation to determine its LogP.[19]

Visualizations

Signaling Pathway of Neostigmine Action

Neostigmine exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, thereby enhancing the activation of both nicotinic and muscarinic acetylcholine receptors.[2][20][21]

Caption: Mechanism of action of neostigmine as an acetylcholinesterase inhibitor.

Experimental Workflow for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[22] The following workflow outlines the determination of the IC₅₀ of neostigmine for acetylcholinesterase.

Caption: Workflow for determining the IC₅₀ of neostigmine.

Logical Relationship for Stability Testing

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance. The ICH Q1A(R2) guideline provides a framework for this process.[23][24][25]

References

- 1. youtube.com [youtube.com]

- 2. Neostigmine - Mechanism of action, indications and side effects | PDF [slideshare.net]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Neostigmine Methylsulfate | C13H22N2O6S | CID 5824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. Neostigmine Bromide - LKT Labs [lktlabs.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. scribd.com [scribd.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. agilent.com [agilent.com]

- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 20. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medlink.com [medlink.com]

- 22. IC50 - Wikipedia [en.wikipedia.org]

- 23. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 24. snscourseware.org [snscourseware.org]

- 25. database.ich.org [database.ich.org]

An In-depth Technical Guide to the In Vivo Half-life and Metabolism of Neostigmine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics, metabolism, and half-life of neostigmine, a critical cholinesterase inhibitor, based on in vivo studies. The information presented herein is intended to support research, and drug development activities.

Introduction

Neostigmine is a quaternary ammonium compound that functions as a reversible acetylcholinesterase inhibitor.[1][2] By preventing the breakdown of acetylcholine, neostigmine effectively increases the concentration of this neurotransmitter at the neuromuscular junction, thereby enhancing neuromuscular transmission.[3][4] This mechanism of action underpins its clinical use in the reversal of non-depolarizing neuromuscular blockade after surgery and for the symptomatic treatment of myasthenia gravis.[3][5] Due to its ionized and water-soluble nature, it has minimal penetration across the blood-brain barrier.[5] A thorough understanding of its in vivo pharmacokinetics and metabolic fate is paramount for its safe and effective clinical application and for the development of novel cholinergic agents.

Pharmacokinetic Profile

Neostigmine's journey through the body is characterized by rapid distribution and elimination, with its pharmacokinetic parameters being influenced by factors such as age, renal function, and route of administration.

2.1. Absorption and Distribution

Neostigmine is typically administered intravenously for the reversal of neuromuscular blockade, ensuring complete bioavailability.[5] It is poorly absorbed from the gastrointestinal tract, with an oral bioavailability of less than 5%, due to high first-pass metabolism.[2] Intramuscular and subcutaneous routes offer better absorption than oral administration.[3] Protein binding of neostigmine to human serum albumin is in the range of 15% to 25%.[4][5] The volume of distribution (Vd) has been reported to be between 0.12 and 1.4 L/kg following intravenous administration.[1][5]

2.2. Metabolism

Neostigmine is metabolized through two primary pathways: hydrolysis by cholinesterase and metabolism by hepatic microsomal enzymes.[4][5] The major metabolite identified is 3-hydroxyphenyltrimethylammonium.[6]

2.3. Elimination

The primary route of elimination for neostigmine and its metabolites is renal excretion.[3][5] Following intramuscular administration in patients with myasthenia gravis, approximately 80% of the dose is eliminated in the urine within 24 hours.[6] Of this, about 50% is excreted as the unchanged drug, 15% as 3-hydroxyphenyltrimethylammonium, and another 15% as other unidentified metabolites.[6] Some studies suggest that up to 70% can be eliminated as unchanged drug in the urine.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for neostigmine from various in vivo studies.

Table 1: Elimination Half-Life of Neostigmine in Various Populations

| Population/Condition | Route of Administration | Elimination Half-Life (minutes) | Reference |

| Anesthesia Patients | Intravenous | 15.4 - 31.7 | [1] |

| General Pharmacokinetic Studies | Intravenous | 24 - 113 | [1] |

| Myasthenia Gravis Patients | Intramuscular | 51.1 - 90.5 | [1][6] |

| Myasthenia Gravis Patients (urinary excretion data) | Intramuscular | 90.2 - 118.7 | [6] |

| Adults (29-48 years) | Intravenous | ~67 | |

| Infants (2-10 months) | Intravenous | 39 ± 5 | [1][7] |

| Children (1-6 years) | Intravenous | 48 ± 16 | [1][7] |

| Patients with Normal Renal Function | Intravenous | 79.8 ± 48.6 | [1] |

| Renal Transplant Patients | Intravenous | 104.7 ± 64 | [1] |

| Anephric Patients | Intravenous | 181 ± 54 | [1][5] |

Table 2: Other Key Pharmacokinetic Parameters of Neostigmine

| Parameter | Value | Reference |

| Plasma Clearance | 0.5 - 1.0 L/h/kg | [1] |

| Volume of Distribution (Vd) | 0.12 - 1.4 L/kg | [1][5] |

| Protein Binding | 15% - 25% | [4][5] |

| Distribution Half-Life | < 1 minute | [8][9] |

Table 3: Urinary Excretion of Neostigmine and its Metabolites (within 24 hours post-IM injection in Myasthenia Gravis patients)

| Compound | Percentage of Dose Excreted | Reference |

| Unchanged Neostigmine | ~50% | [6] |

| 3-hydroxyphenyltrimethylammonium | ~15% | [6] |

| Other Unidentified Metabolites | ~15% | [6] |

| Total Urinary Excretion | ~80% | [6] |

Visualizing Neostigmine's Journey and Function

4.1. Mechanism of Action at the Neuromuscular Junction

Neostigmine's therapeutic effect is exerted at the neuromuscular junction. The following diagram illustrates this mechanism.

4.2. Metabolic Pathway of Neostigmine

The metabolic transformation of neostigmine is a key determinant of its duration of action. The diagram below outlines the primary metabolic routes.

Experimental Protocols

The elucidation of neostigmine's pharmacokinetic profile has been made possible through meticulously designed in vivo studies.

5.1. General Experimental Workflow for a Pharmacokinetic Study

A typical experimental workflow for determining the pharmacokinetics of neostigmine is depicted below.

5.2. Detailed Methodology from a Cited Study

One key study investigated the pharmacokinetics and metabolism of neostigmine in patients with myasthenia gravis.[6]

-

Subjects: The study involved eight patients diagnosed with myasthenia gravis.[6]

-

Drug Administration: Neostigmine was administered intramuscularly.[6]

-

Sample Collection: Plasma samples were collected at various time points between 30 and 120 minutes post-administration. Urine was collected over a 24-hour period.[6]

-

Analytical Method: While the specific analytical method for plasma and urine is not detailed in the abstract, such studies from that era typically employed techniques like Gas-Liquid Chromatography (GLC) for the quantitative determination of neostigmine and its metabolites. A study by Chan et al. (1978) describes a quantitative GLC method for neostigmine in human plasma, which is a relevant technique for this context.[8]

-

Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using a one-compartment model. The plasma half-life, apparent volume of distribution, and total body clearance were calculated. Urinary excretion data was used to determine the amounts of unchanged neostigmine and its metabolites.[6]

Conclusion

The in vivo half-life and metabolism of neostigmine are well-characterized, revealing a drug with a short duration of action, primarily eliminated by the kidneys as both unchanged drug and metabolites. Its elimination half-life is significantly influenced by renal function and age, a critical consideration for dosage adjustments in specific patient populations. The metabolic pathway involves hydrolysis by cholinesterases and hepatic enzymes, leading to the formation of 3-hydroxyphenyltrimethylammonium and other minor metabolites. The detailed pharmacokinetic data and experimental methodologies presented in this guide offer a valuable resource for professionals in the field of pharmacology and drug development.

References

- 1. droracle.ai [droracle.ai]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. m.youtube.com [m.youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Kinetics and metabolism of intramuscular neostigmine in myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neostigmine Monograph for Professionals - Drugs.com [drugs.com]

- 8. Pharmacokinetics and pharmacological effects of neostigmine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clearance of neostigmine from the circulation during the antagonism of neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Administration of Neostigmine in Myasthenia Gravis Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myasthenia Gravis (MG) is an autoimmune disorder characterized by antibody-mediated destruction of components of the neuromuscular junction (NMJ), most commonly the nicotinic acetylcholine receptors (nAChRs). This leads to impaired neuromuscular transmission, resulting in fluctuating muscle weakness and fatigue. Animal models, particularly the Experimental Autoimmune Myasthenia Gravis (EAMG) model in rodents, are indispensable tools for studying the pathophysiology of MG and for the preclinical evaluation of novel therapeutics.

Neostigmine, a reversible acetylcholinesterase inhibitor, is a cornerstone in the symptomatic treatment of MG. By inhibiting the breakdown of acetylcholine (ACh) in the synaptic cleft, neostigmine increases the concentration and prolongs the action of ACh at the NMJ, thereby enhancing neuromuscular transmission and improving muscle strength. These application notes provide detailed protocols for the preparation and administration of neostigmine in EAMG models in mice and rats for both diagnostic and therapeutic applications.

Mechanism of Action at the Neuromuscular Junction

In Myasthenia Gravis, autoantibodies lead to a reduction in the number of functional nAChRs on the postsynaptic membrane. This diminishes the end-plate potential (EPP) generated by the release of acetylcholine from the motor neuron, making it less likely to reach the threshold required to trigger a muscle action potential. Neostigmine acts by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of ACh. This inhibition leads to an accumulation of ACh in the synaptic cleft, allowing for repeated binding to the remaining functional nAChRs and amplifying the postsynaptic response.

Caption: Signaling pathway at the myasthenic neuromuscular junction and the inhibitory action of neostigmine on acetylcholinesterase.

Quantitative Data Summary

The following tables summarize typical dosage ranges and administration details for neostigmine in myasthenia gravis animal models. It is crucial to note that optimal doses may vary depending on the specific rodent strain, the severity of EAMG, and the experimental objectives.

Table 1: Neostigmine Administration for Diagnostic Confirmation of EAMG in Mice

| Parameter | Details | Reference |

| Drug | Neostigmine Bromide | [1] |

| Co-administration | Atropine Sulfate (to counteract muscarinic side effects) | [1] |

| Dosage | Neostigmine: 15 µg/mlAtropine: 6 µg/ml | [1] |

| Route | Intraperitoneal (IP) | [1] |

| Volume | 50 µl | [1] |

| Observation Period | 30 minutes for improvement in clinical score | [1] |

Table 2: Neostigmine Administration for Therapeutic Studies in Rodents

| Species | Dosage Range | Route of Administration | Frequency | Notes | Reference |

| Rat | 0.02 - 0.04 mg/kg | IV, IM, SC | As needed based on clinical signs | General therapeutic dose.[2] | [2] |

| Rat | 0.86 mg/kg | Subcutaneous (SC) | Daily for 9-11 days | For chronic treatment studies.[3] | [3] |

| Mouse | 0.02 - 0.04 mg/kg | IV, IM, SC | As needed based on clinical signs | General therapeutic dose.[2] | [2] |

Experimental Protocols

Protocol 1: Diagnostic Administration of Neostigmine in EAMG Mice

This protocol is designed to confirm muscle weakness in mice with EAMG by observing a temporary improvement in clinical signs following neostigmine administration.

Materials:

-

Neostigmine bromide powder

-

Atropine sulfate powder

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile 1 ml syringes with 27-30 gauge needles

-

Microcentrifuge tubes

-

Vortex mixer

-

Animal scale

Solution Preparation:

-

Neostigmine Stock Solution (300 µg/ml): Dissolve the appropriate amount of neostigmine bromide in sterile PBS.

-

Atropine Stock Solution (120 µg/ml): Dissolve the appropriate amount of atropine sulfate in sterile PBS.

-

Working Solution:

-

Dilute the neostigmine stock solution 10-fold in sterile PBS to a concentration of 30 µg/ml.

-

Dilute the atropine stock solution 10-fold in sterile PBS to a concentration of 12 µg/ml.

-

Mix equal volumes of the diluted neostigmine and atropine solutions. The final concentrations will be 15 µg/ml of neostigmine bromide and 6 µg/ml of atropine sulfate.[1]

-

Filter-sterilize the final working solution using a 0.22 µm syringe filter.

-

Administration Procedure:

-

Assess the baseline clinical severity of EAMG in each mouse using a standardized scoring system (see Assessment of Neuromuscular Function section).

-

Weigh each mouse to ensure accurate dosing.

-

Draw 50 µl of the neostigmine/atropine working solution into a 1 ml syringe.[1]

-

Administer the solution via intraperitoneal (IP) injection.

-

Observe the mouse continuously for 30 minutes, re-evaluating the clinical score at regular intervals (e.g., every 5-10 minutes). A noticeable improvement in posture, grip strength, or mobility is indicative of a positive response.[1]

Protocol 2: Chronic Therapeutic Administration of Neostigmine in EAMG Rats

This protocol is intended for studies evaluating the long-term therapeutic efficacy of neostigmine.

Materials:

-

Neostigmine methylsulfate injection (commercially available sterile solution, e.g., 0.5 mg/ml) or neostigmine powder.

-

Sterile saline (0.9% NaCl).

-

Syringes and needles appropriate for the chosen route of administration (e.g., 27-30 gauge for subcutaneous injection).

-

Animal scale.

Solution Preparation (if starting from powder):

-

Prepare a stock solution of neostigmine in sterile saline at a concentration that allows for the desired dose to be administered in a suitable volume (e.g., 100-200 µl for a rat).

-

Ensure the final solution is sterile (e.g., by filter sterilization).

Administration Procedure:

-

Establish a baseline of neuromuscular function for each rat (e.g., grip strength, clinical score, electrophysiology).

-

Weigh the rats daily or as required by the study design.

-

Calculate the dose of neostigmine based on the most recent body weight. A starting point for chronic studies can be around 0.86 mg/kg, administered subcutaneously once daily.[3]

-

Administer the calculated volume of neostigmine solution via the chosen route (e.g., subcutaneous injection in the scruff of the neck).

-

Monitor the animals for any adverse cholinergic effects, such as excessive salivation, diarrhea, or muscle fasciculations. If severe side effects are observed, consider co-administration with an anticholinergic agent like atropine or glycopyrrolate, or adjust the neostigmine dose.

-

Assess neuromuscular function at predetermined time points throughout the study to evaluate the therapeutic effect of neostigmine.

Assessment of Neuromuscular Function

Consistent and objective assessment of neuromuscular function is critical for evaluating the effects of neostigmine.

1. Clinical Scoring: A simple and effective method for tracking disease progression and treatment response.

-

Grade 0: Normal posture, strength, and mobility.

-

Grade 1: Mild weakness, characterized by a hunched posture at rest, but normal mobility.

-

Grade 2: Moderate weakness, with a hunched posture, tremors, and reduced mobility. Fatigues easily after exercise.

-

Grade 3: Severe weakness, with significant paralysis of limbs and poor head posture.

-

Grade 4: Moribund or dead.

2. Grip Strength Test: This test provides a quantitative measure of muscle strength.

-

A grip strength meter with a grid or bar is used.

-

The rodent is held by the tail and lowered towards the grid, allowing it to grasp it with its forelimbs (or all four limbs).

-

The animal is then pulled back horizontally with consistent force until it releases the grid.

-

The peak force exerted is recorded.

-

Multiple measurements should be taken and averaged for each animal.[4][5]

3. Electrophysiology (Compound Muscle Action Potential - CMAP): Repetitive nerve stimulation is used to assess neuromuscular transmission.

-

The animal is anesthetized.

-

Stimulating electrodes are placed over a motor nerve (e.g., sciatic nerve), and recording electrodes are placed over the corresponding muscle (e.g., gastrocnemius).

-

A series of nerve stimuli are delivered at a specific frequency (e.g., 3 Hz).

-

In myasthenic animals, a progressive decrease (decrement) in the amplitude of the CMAP is observed, which can be partially or fully reversed by neostigmine.[1]

Experimental Workflows

Caption: Workflow for the diagnostic administration of neostigmine in an EAMG mouse model.

Caption: Workflow for a chronic therapeutic study of neostigmine in an EAMG rodent model.

Important Considerations

-

Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Animals exhibiting severe signs of distress should be euthanized.

-

Cholinergic Side Effects: Be prepared to manage cholinergic side effects. The availability of atropine is essential, especially when administering higher doses of neostigmine or when not co-administering an anticholinergic agent.

-

Dose Optimization: The provided dosages are starting points. It may be necessary to perform dose-response studies to determine the optimal dose for a specific animal model and experimental paradigm.

-

Consistency: Maintain consistency in all experimental procedures, including the time of day for drug administration and functional assessments, to minimize variability in the data.

References

- 1. Toegang geblokkeerd / Access Blocked [scholarlypublications.universiteitleiden.nl]

- 2. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 3. The effect of chronic neostigmine treatment on channel properties at the rat skeletal neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]

- 5. MPD: JaxCC1: project protocol [phenome.jax.org]

Application Notes and Protocols for Dosing Neostigmine in In Vivo Gastrointestinal Motility Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for utilizing neostigmine, a reversible acetylcholinesterase inhibitor, in the study of gastrointestinal (GI) motility in vivo. This document outlines the mechanism of action, dosage recommendations for various animal models, and detailed experimental procedures to assess the impact of neostigmine on gastric emptying, small intestinal transit, and colonic motility.

Introduction

Neostigmine is a parasympathomimetic agent that functions by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine (ACh) at the neuromuscular junction and in the myenteric plexus of the gut wall.[1][2] The increased availability of ACh, a primary excitatory neurotransmitter in the GI tract, enhances parasympathetic stimulation, resulting in increased smooth muscle contraction, improved peristalsis, and accelerated transit of intestinal contents.[1][3] These prokinetic effects make neostigmine a valuable tool for researchers investigating GI motility disorders and for evaluating the efficacy of novel therapeutic agents.

Mechanism of Action

Neostigmine's prokinetic effect is initiated by its binding to acetylcholinesterase, preventing the breakdown of acetylcholine. The subsequent increase in acetylcholine concentration potentiates both muscarinic and nicotinic cholinergic activity.[1] In the context of the gastrointestinal tract, the stimulation of muscarinic receptors on smooth muscle cells is primarily responsible for the observed increase in motility.

Caption: Neostigmine's signaling pathway in the GI tract.

In Vivo Dosing and Administration

The appropriate dose and route of administration for neostigmine are dependent on the animal model and the specific segment of the GI tract being investigated. The most commonly used forms for injection are neostigmine methylsulfate and neostigmine bromide. It is crucial to start with a low dose and perform a dose-response study to determine the optimal concentration for the desired effect in your specific experimental setup.

Table 1: Recommended Dosing of Neostigmine for In Vivo GI Motility Studies

| Animal Model | Dose Range | Route of Administration | Target GI Segment | Reference(s) |

| Rat | 0.003 - 0.1 mg/kg | Intraperitoneal (i.p.) | Colon | [1] |

| Dog | 0.02 - 0.04 mg/kg | IV, IM, SC | General GI Motility | [4] |

| Cat | 0.02 - 0.04 mg/kg | IV, IM, SC | General GI Motility | [4] |

| Horse | 0.008 mg/kg/h (CRI) | Intravenous (IV) | Jejunum, Colon | [5] |

| Human | 0.5 - 2.5 mg (total dose) | Intravenous (IV) | Gastroduodenum, Colon | [6][7] |

IV: Intravenous, IM: Intramuscular, SC: Subcutaneous, CRI: Continuous Rate Infusion

Experimental Protocols

The following are detailed protocols for assessing the effects of neostigmine on different aspects of gastrointestinal motility in rodents, which are commonly used in preclinical research.

Preparation of Neostigmine for Injection

For in vivo studies in animals, commercially available sterile solutions of neostigmine methylsulfate are typically used.[8] These can be diluted to the desired concentration using sterile saline (0.9% sodium chloride).

-

Vehicle: Sterile 0.9% saline is the recommended vehicle for dilution.

-

Preparation: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of the neostigmine solution. For example, to administer a 0.1 mg/kg dose in a 10 ml/kg injection volume to a 250g rat, the final concentration of the neostigmine solution should be 0.01 mg/ml.

-

Storage: Prepared solutions should be used promptly. Refer to the manufacturer's instructions for storage of the stock solution.

Gastric Emptying and Small Intestinal Transit (Charcoal Meal Test) in Rodents

This protocol is adapted for the use of neostigmine to evaluate its prokinetic effects on the upper GI tract.

Materials:

-

Neostigmine methylsulfate solution

-

Vehicle control (0.9% saline)

-

Charcoal meal: 10% activated charcoal in 5% gum arabic or 1% methylcellulose.

-

Oral gavage needles

-

Surgical scissors and forceps

-

Ruler

Procedure:

-

Fasting: Fast adult mice or rats for 6-18 hours with free access to water. A shorter fasting period of 6 hours is often sufficient and can improve animal welfare.[9]

-

Drug Administration: Administer neostigmine or vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection).

-

Charcoal Meal Administration: 15-30 minutes after drug administration, administer the charcoal meal orally via gavage (e.g., 0.2 ml for mice, 1 ml for rats).

-

Euthanasia and Dissection: After a set time (typically 20-30 minutes), euthanize the animals by an approved method.

-

Data Collection:

-

Carefully dissect the abdomen and expose the gastrointestinal tract.

-

Clamp the pyloric sphincter and the gastroesophageal junction.

-

Remove the stomach and weigh it (full and then empty) to determine the amount of charcoal meal retained, which is an indicator of gastric emptying.

-

Carefully remove the small intestine from the pyloric sphincter to the cecum.

-

Lay the small intestine flat on a clean surface without stretching.

-

Measure the total length of the small intestine.

-

Measure the distance the charcoal meal has traveled from the pyloric sphincter.

-

-

Calculation:

-

Gastric Emptying (%): ((Weight of full stomach - Weight of empty stomach) / Weight of administered charcoal meal) x 100

-

Intestinal Transit (%): (Distance traveled by charcoal / Total length of small intestine) x 100

-

Table 2: Example Data Presentation for Charcoal Meal Test

| Treatment Group | N | Gastric Emptying (%) (Mean ± SEM) | Intestinal Transit (%) (Mean ± SEM) |

| Vehicle Control | 8 | 45.2 ± 3.1 | 55.8 ± 4.2 |

| Neostigmine (0.05 mg/kg) | 8 | 28.7 ± 2.5 | 78.3 ± 3.9 |

| Neostigmine (0.1 mg/kg) | 8 | 15.4 ± 1.9 | 92.1 ± 2.7 |

*p < 0.05, **p < 0.01 compared to Vehicle Control (fictional data for illustrative purposes)

Colonic Motility (Fecal Pellet Output) in Rats

This is a non-invasive method to assess the prokinetic effects of neostigmine on the colon.[1]

Materials:

-

Neostigmine methylsulfate solution

-

Vehicle control (0.9% saline)

-

Clean cages with a wire mesh bottom to allow for pellet collection.

-

Analytical balance

Procedure:

-

Acclimation: Acclimate rats individually in the collection cages for at least 60 minutes before the start of the experiment.

-

Drug Administration: Administer neostigmine or vehicle control via the desired route (e.g., intraperitoneal injection).

-

Fecal Pellet Collection: Collect and count the number of fecal pellets expelled every 30 minutes for a total of 2.5 hours.[1]

-

Data Analysis: The total number of fecal pellets and/or the cumulative weight of the pellets at each time point are the primary endpoints.

Table 3: Example Data Presentation for Fecal Pellet Output Assay

| Treatment Group | N | Total Fecal Pellets (2.5 hours) (Mean ± SEM) |

| Vehicle Control | 10 | 3.2 ± 0.5 |

| Neostigmine (0.01 mg/kg) | 10 | 5.8 ± 0.7* |

| Neostigmine (0.03 mg/kg) | 10 | 9.1 ± 1.1 |

| Neostigmine (0.1 mg/kg) | 10 | 12.5 ± 1.4 |

*p < 0.05, **p < 0.01 compared to Vehicle Control (fictional data for illustrative purposes)

Caption: A typical experimental workflow for in vivo GI motility studies.

Conclusion

Neostigmine is a potent prokinetic agent that can be effectively used in in vivo studies to investigate gastrointestinal motility. The protocols provided in these application notes offer a starting point for researchers. It is essential to carefully consider the animal model, the specific research question, and to perform dose-response studies to determine the optimal experimental conditions. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

- 1. Increased colonic transit in rats produced by a combination of a cholinesterase inhibitor with a 5-HT4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. In vivo and in vitro effects of neostigmine on gastrointestinal tract motility of horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. literaturepublishers.org [literaturepublishers.org]

- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 9. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intranasal Neostigmine Administration in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the intranasal administration of neostigmine for experimental research purposes. This document outlines the rationale, formulation considerations, detailed experimental protocols for administration to animal models, and methods for pharmacokinetic and pharmacodynamic analysis.

Introduction and Rationale

Neostigmine, a reversible cholinesterase inhibitor, is traditionally administered parenterally. However, the intranasal route offers a non-invasive alternative with several potential advantages for research applications. Intranasal delivery can provide rapid absorption and onset of action, bypass first-pass metabolism, and in some cases, facilitate direct nose-to-brain transport, although neostigmine's quaternary ammonium structure limits its ability to cross the blood-brain barrier.[1][2] Research into intranasal neostigmine has explored its use in conditions such as myasthenia gravis and as a potential treatment for neurotoxic envenomation.[3]

Formulation of Intranasal Neostigmine

For initial experimental studies in animal models, a simple aqueous solution of neostigmine is recommended. Neostigmine is water-soluble, making a straightforward solution feasible.[4]

Protocol for a Simple Aqueous Formulation:

-

Determine the required concentration: Based on the desired dose and administration volume for the animal model. For instance, a study in mice used a concentration of 0.5 mg/mL.[5]

-

Vehicle: Use sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) at a physiological pH (around 6.5-7.4) as the vehicle.

-

Preparation:

-

Weigh the required amount of neostigmine methylsulfate or neostigmine bromide powder.

-

Dissolve the powder in the chosen vehicle in a sterile container.

-

Gently agitate until fully dissolved.

-

Verify the pH of the solution and adjust if necessary using dilute HCl or NaOH.

-

Sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.

-

-

Storage: Store the solution at 2-8°C and protect it from light. Prepare fresh solutions regularly to ensure stability.

For more advanced formulations aimed at sustained release or enhanced absorption, mucoadhesive microspheres using polymers like Carbopol 974P NF and HPMC K15 M have been investigated.

Experimental Protocols

Intranasal Administration in Rodents (Mice and Rats)

This protocol describes the administration of a neostigmine solution to the nasal cavity of mice and rats.

Materials:

-

Neostigmine solution

-

Micropipette and sterile tips

-

Anesthetic (e.g., isoflurane) and anesthesia chamber/nose cone

-

Animal restrainer (optional, for conscious administration of small volumes)

Procedure:

-

Animal Preparation:

-

For administration of larger volumes (typically >5-10 µL in mice), anesthetize the animal to prevent stress and ensure accurate dosing.

-

Place the anesthetized animal in a supine or dorsal recumbency position with the head slightly tilted back. This position aids in the delivery of the solution to the nasal cavity and can facilitate nose-to-brain delivery.

-

-

Administration:

-

Using a micropipette, carefully dispense a small drop of the neostigmine solution onto the opening of one nostril.

-

Allow the animal to inhale the droplet naturally. Time the administration with the animal's inhalation.

-

Administer the total volume in small aliquots, alternating between nostrils, to prevent the solution from overflowing and being ingested.

-

Recommended Volumes:

-

Mice: Total volume should generally not exceed 20-30 µL, administered in 2-5 µL drops.

-

Rats: Total volume should generally not exceed 100 µL, administered in 5-10 µL drops.

-

-

-

Post-Administration Care:

-

Maintain the animal in the supine position for a short period (e.g., 1-2 minutes) after administration to allow for absorption.

-

Monitor the animal until it has fully recovered from anesthesia.

-

Pharmacokinetic Analysis

This protocol outlines the steps for a pharmacokinetic study to determine the concentration of neostigmine in plasma over time following intranasal administration.

Experimental Workflow for Pharmacokinetic Studies

Caption: Workflow for a typical pharmacokinetic study of intranasally administered neostigmine.

Procedure:

-

Animal Groups: Include a group receiving intranasal neostigmine and a control group receiving intravenous neostigmine to determine absolute bioavailability.

-

Dosing: Administer neostigmine as described in the intranasal administration protocol.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) via an appropriate route (e.g., tail vein, saphenous vein, or indwelling catheter).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

-

Bioanalytical Method:

-

Quantify neostigmine concentrations in plasma using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Typically involves protein precipitation with acetonitrile.

-

Chromatographic Conditions (Example HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or sulfate buffer).

-

Detection: UV detection at approximately 210-220 nm.

-

-

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.

Table 1: Summary of Pharmacokinetic Data for Intranasal Neostigmine

| Species | Dose | Formulation | Cmax | Tmax | Bioavailability (%) | Reference |

| Human | 21.6 mg | Solution | - | Early Peak | ~10% (vs. oral) | [6] |

| Guinea Pig | - | Solution | - | - | ~100% (vs. IV) | [7] |

| Rabbit | 2.4 mg | Microspheres | 95.51 ng/mL | 3 h | 513% (vs. oral) | [8] |

Pharmacodynamic Assessment

The pharmacodynamic effects of neostigmine can be assessed by measuring changes in motor function and muscle strength. The rotarod and grip strength tests are commonly used for this purpose in rodent models.

Protocol for Rotarod Test:

-

Apparatus: Use a standard rotarod apparatus for mice or rats.

-

Acclimation and Training: Train the animals on the rotarod for several days before the experiment to establish a stable baseline performance. This typically involves placing the animal on the rotating rod at a low, constant speed and gradually increasing it.

-

Experimental Procedure:

-

On the day of the experiment, record the baseline latency to fall for each animal.

-

Administer intranasal neostigmine or vehicle.

-

At specified time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod for each trial. A decrease in latency to fall may indicate muscle weakness or impaired motor coordination.

-

Protocol for Grip Strength Test:

-

Apparatus: Use a grip strength meter with a horizontal bar or grid.

-

Procedure:

-

Hold the animal by the base of its tail and lower it towards the grip bar.

-

Allow the animal to grasp the bar with its forelimbs.

-

Gently pull the animal backward in a smooth, continuous motion until it releases its grip.

-

The meter will record the peak force exerted by the animal.

-

Perform several trials for each animal at baseline and at various time points after intranasal neostigmine administration. An increase in grip strength may indicate improved muscle function.

-

Safety and Toxicology Assessment

When administering any substance intranasally, it is important to assess for potential local toxicity to the nasal mucosa.

Protocol for Nasal Toxicity Assessment:

-

Study Design: Administer the neostigmine formulation daily for a predetermined period (e.g., 7 or 28 days). Include a vehicle control group.

-

Clinical Observations: Monitor the animals daily for any signs of nasal irritation, such as sneezing, nasal discharge, or difficulty breathing.

-

Histopathology: At the end of the study, euthanize the animals and collect the nasal tissues.

-

Fix, embed, and section the nasal passages.

-

Stain the sections with hematoxylin and eosin (H&E).

-

Examine the nasal epithelium for any signs of inflammation, erosion, ulceration, or other pathological changes.

-

Neostigmine's Mechanism of Action

Neostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, neostigmine increases the concentration and prolongs the action of ACh at the neuromuscular junction, leading to enhanced stimulation of nicotinic acetylcholine receptors on the muscle fiber and increased muscle contraction.

Cholinergic Signaling Pathway at the Neuromuscular Junction

Caption: Neostigmine inhibits acetylcholinesterase, increasing acetylcholine levels at the neuromuscular junction.

References

- 1. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 2. mdpi.com [mdpi.com]

- 3. treat-nmd.org [treat-nmd.org]

- 4. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Early Treatment with Intranasal Neostigmine Reduces Mortality in a Mouse Model of Naja naja (Indian Cobra) Envenomation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prejunctional action of neostigmine on mouse neuromuscular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of intranasal administration of neostigmine in myasthenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phcogj.com [phcogj.com]

Application Notes and Protocols for the Neostigmine Test in Myasthenia Gravis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Neostigmine test, a diagnostic tool for Myasthenia Gravis (MG), tailored for a research setting. The document outlines the mechanism of action, experimental procedures, data interpretation, and safety considerations.

Introduction

Myasthenia Gravis is an autoimmune disorder characterized by fluctuating muscle weakness and fatigability.[1] It is caused by antibodies that target proteins at the neuromuscular junction, most commonly the acetylcholine receptor (AChR).[1][2] The Neostigmine test is a pharmacological challenge used to support the diagnosis of MG. Neostigmine, a reversible acetylcholinesterase inhibitor, increases the amount of acetylcholine available at the neuromuscular junction, thereby temporarily improving muscle strength in affected individuals.[2][3][4][5] This test is particularly useful in seronegative patients or when electrodiagnostic studies are inconclusive.[1]

Mechanism of Action

Neostigmine acts by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[2][4][6] This inhibition leads to an accumulation of acetylcholine, enhancing its effect on both nicotinic and muscarinic receptors.[4] At the neuromuscular junction, the increased concentration of acetylcholine can more effectively stimulate the reduced number of functional AChRs in myasthenic patients, leading to improved muscle contraction and a temporary restoration of strength.[2][4]

Signaling Pathway Diagram

Caption: Mechanism of action of Neostigmine at the neuromuscular junction.

Experimental Protocol

This protocol is intended for research purposes and should be conducted by trained medical personnel in a facility equipped for medical emergencies.

Subject Selection and Preparation

-

Inclusion Criteria: Subjects with a clinical suspicion of Myasthenia Gravis.

-

Exclusion Criteria: Patients with a known hypersensitivity to neostigmine or bromides, mechanical intestinal or urinary obstruction, or peritonitis.[5] Caution is advised in patients with bronchial asthma or cardiac dysrhythmias.

-

Pre-test Preparation: Discontinue all anticholinesterase medications for at least 8 hours before the test.[7] Obtain informed consent. A baseline assessment of muscle strength should be performed and documented.

Materials and Reagents

-

Neostigmine methylsulfate injection

-

Atropine sulfate or Glycopyrrolate injection (to manage potential muscarinic side effects)

-

Sterile syringes and needles

-

Emergency medical equipment (e.g., resuscitation cart, epinephrine)[7]

Dosing and Administration

-

Neostigmine Dosage: For diagnostic purposes in adults, a common dose is 0.022 mg/kg administered intramuscularly (IM).[8] Another recommended dose is 0.025-0.04 mg/kg IM as a single dose.[5][7] For intravenous (IV) administration, a dose of 0.5 mg may be used.[9]

-

Anticholinergic Co-administration: To counteract muscarinic side effects such as bradycardia, sweating, and abdominal cramps, atropine or glycopyrrolate should be readily available. Atropine can be administered intravenously immediately before or intramuscularly 30 minutes prior to the neostigmine injection.

Experimental Workflow

Caption: Experimental workflow for the Neostigmine diagnostic test.

Monitoring and Data Collection

-

Vital Signs: Continuously monitor heart rate, blood pressure, and respiratory rate throughout the test.[7]

-

Clinical Assessment: Objectively measure muscle strength at regular intervals (e.g., every 5-10 minutes) for up to 30-60 minutes post-injection.[10][11] For ocular myasthenia, quantitative measurements such as margin reflex distance for ptosis and prism and alternate cover test (PACT) for diplopia are recommended.[10][11]

-

Timing of Response: Onset of action is typically within 20-30 minutes for IM administration and 1-20 minutes for IV.[7] The peak effect is often observed between 10 to 20 minutes after IV administration.[10]

-

Adverse Effects: Record any muscarinic side effects (e.g., nausea, salivation, bradycardia) and their severity.[5]

Data Presentation and Interpretation

A positive test is indicated by a clear and objective improvement in muscle strength in previously weak muscles.

Table 1: Quantitative Data from Neostigmine Test Studies

| Parameter | Baseline (Pre-Neostigmine) | Post-Neostigmine | Improvement | Study Population | Citation |

| Sensitivity | N/A | N/A | 83% - 97.92% | Generalized & Ocular MG | [12][13][14] |

| Specificity | N/A | N/A | 97% - 98.3% | Generalized & Ocular MG | [12][15] |

| Maximal Inspiratory Mouth Pressure | Varies | Varies | 33% increase | Myasthenia Gravis Patients | [3] |